

^1H NMR spectrum of 1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde

Cat. No.: B1588010

[Get Quote](#)

An In-Depth Technical Guide to the ^1H NMR Spectrum of **1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters based on extensive analysis of analogous structures, and detailed protocols for sample preparation and spectral acquisition. By integrating foundational NMR principles with practical, field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as ligands, dyes, and agrochemicals.^{[1][2]} ^[3] The specific compound, **1-Ethyl-3,5-dimethyl-1*H*-pyrazole-4-carbaldehyde**, encapsulates a unique substitution pattern that gives rise to a distinct and informative ^1H NMR spectrum. The presence of an N-ethyl group, two methyl groups at positions 3 and 5, and a formyl group at

position 4 on the pyrazole ring creates a molecule with several non-equivalent proton environments. Understanding the ^1H NMR spectrum is therefore paramount for confirming its synthesis, assessing its purity, and studying its conformational dynamics.

The formylation of the pyrazole ring, likely achieved through a Vilsmeier-Haack reaction, introduces an electron-withdrawing aldehyde group that significantly influences the electronic environment of the heterocyclic ring and, consequently, the chemical shifts of the ring- and substituent-protons.[4][5][6][7][8] This guide will dissect these influences to provide a clear and predictive understanding of the molecule's spectral features.

Foundational Principles: Decoding the ^1H NMR Spectrum

A ^1H NMR spectrum provides a wealth of information about a molecule's structure through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[6][9][10]

- Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[6]
- Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[6]
- Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a singlet, doublet, triplet). The $N+1$ rule is a useful guide, where N is the number of equivalent neighboring protons.[6]
- Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

The interplay of these parameters for **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** will be explored in detail in the spectral analysis section.

Experimental Protocol: Acquiring a High-Resolution Spectrum

The acquisition of a high-quality ^1H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation

- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl_3) is a common first choice for many organic molecules. For compounds with different solubility profiles, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d_6) can be used. Note that solvent choice can influence chemical shifts.
- Concentration: For a standard high-field NMR spectrometer (400 MHz or higher), a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2]
- Internal Standard: While modern spectrometers can use the residual solvent peak as a reference, the addition of a small amount of an internal standard, such as tetramethylsilane (TMS), ensures accurate chemical shift calibration ($\delta = 0.00$ ppm).[9][10]
- Filtration: To ensure a homogeneous magnetic field and prevent signal distortion, filter the sample solution into the NMR tube through a pipette plugged with glass wool to remove any particulate matter.

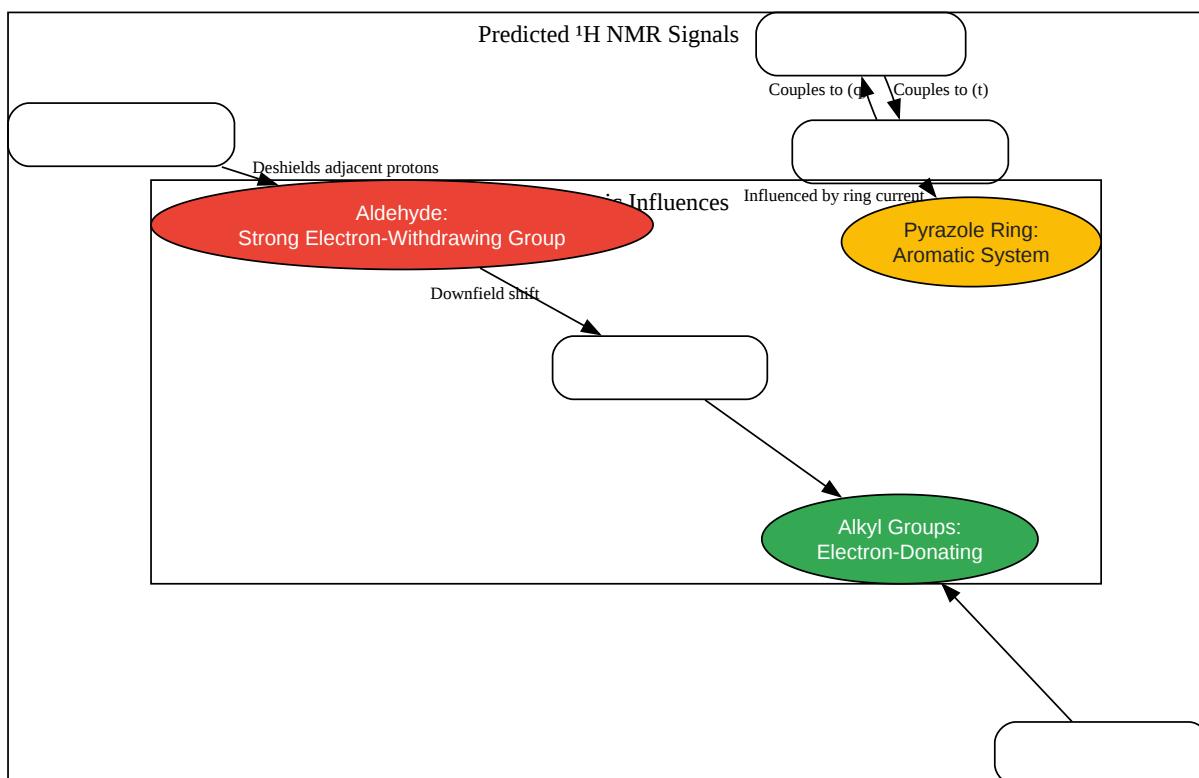
NMR Instrument Parameters

The following is a representative set of acquisition parameters for a 400 MHz spectrometer.

Parameter	Recommended Value	Rationale
Pulse Program	A standard single-pulse experiment (e.g., ' zg30')	Provides a quantitative 1D proton spectrum.
Spectral Width	0 - 12 ppm	Encompasses the typical chemical shift range for organic molecules.
Acquisition Time	2 - 4 seconds	Ensures good digital resolution.
Relaxation Delay	1 - 5 seconds	Allows for full relaxation of protons between scans for accurate integration.
Number of Scans	8 - 16	Sufficient for good signal-to-noise ratio with the recommended sample concentration.

Spectral Analysis: 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

While an experimentally recorded spectrum for this specific molecule is not publicly available, a highly accurate prediction of the ^1H NMR spectrum can be constructed based on the analysis of closely related pyrazole derivatives.


Predicted ^1H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, integration values, and coupling constants for **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
CHO	9.8 - 10.2	Singlet (s)	1H	-
N-CH ₂ -CH ₃	4.1 - 4.4	Quartet (q)	2H	~7.2
C ₅ -CH ₃	2.5 - 2.8	Singlet (s)	3H	-
C ₃ -CH ₃	2.4 - 2.7	Singlet (s)	3H	-
N-CH ₂ -CH ₃	1.3 - 1.6	Triplet (t)	3H	~7.2

Rationale for Assignments

The predicted chemical shifts are based on the electronic effects of the substituents on the pyrazole ring.

[Click to download full resolution via product page](#)

Figure 1: A conceptual diagram illustrating the relationship between the molecular structure of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** and its predicted ^1H NMR signals, highlighting the electronic influences of the substituents.

- **Aldehyde Proton (CHO):** The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. This results in a signal appearing far downfield, typically in the range of 9.8-10.2 ppm. As it has no neighboring protons, it appears as a sharp singlet.


- N-Ethyl Protons (N-CH₂-CH₃ and N-CH₂-CH₃):
 - The methylene protons (N-CH₂) are directly attached to a nitrogen atom within the aromatic pyrazole ring, placing them in a deshielded environment. Their signal is predicted to be a quartet in the 4.1-4.4 ppm region due to coupling with the three protons of the adjacent methyl group (3+1=4 lines).
 - The methyl protons (N-CH₂-CH₃) are in a more shielded, aliphatic environment, and their signal is expected to be a triplet around 1.3-1.6 ppm due to coupling with the two protons of the adjacent methylene group (2+1=3 lines). The coupling constant for both the quartet and the triplet will be identical, approximately 7.2 Hz.
- C₃ and C₅ Methyl Protons (C₃-CH₃ and C₅-CH₃): These two methyl groups are attached to the pyrazole ring and are chemically non-equivalent.
 - The C₅-CH₃ is adjacent to the electron-withdrawing aldehyde group at C₄ and the N-ethyl group at N₁.
 - The C₃-CH₃ is adjacent to the other ring nitrogen.
 - The aldehyde group at C₄ will exert a deshielding effect on both methyl groups, with a potentially stronger effect on the C₅-CH₃ due to proximity. Therefore, the C₅-CH₃ is predicted to be slightly downfield of the C₃-CH₃. Both will appear as sharp singlets as there are no adjacent protons to couple with.

Advanced Considerations and 2D NMR

For unambiguous assignment, especially in more complex derivatives, 2D NMR techniques are invaluable.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments of the methyl and ethyl protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For instance, the aldehyde proton

would show a correlation to C4 and C5, and the N-CH₂ protons would show correlations to N1, C5, and the ethyl methyl carbon.

[Click to download full resolution via product page](#)

Figure 2: A typical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde** is a rich source of structural information. Through a detailed analysis of chemical shifts, integration, and multiplicity, a complete assignment of all proton signals can be confidently predicted. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize ¹H NMR in the characterization of this and other substituted pyrazole derivatives, thereby supporting advancements in medicinal chemistry and related scientific fields.

References

- Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. (2011). Magnetic Resonance in Chemistry, 49(8), 537-542. [Link]
- The ¹H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(8), 637-640. [Link]
- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (2003). Oriental Journal of Chemistry.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
- Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). Asian Journal of Research in Chemistry.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
- ^1H and ^{13}C NMR spectral characteristics of 1H-pyrazole.
- NMR Database for Faster Structural D
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [\[Link\]](#)
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. [\[Link\]](#)
- CASCADE - Colorado St
- NMR Predictor Guide: Which Type Is Best for You? Chemaxon. [\[Link\]](#)
- $[\text{Ce}(\text{L-Pro})_2]_2$ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Predict ^1H proton NMR spectra. NMRDB.org. [\[Link\]](#)
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- Vilsmeier–Haack reaction. Wikipedia. [\[Link\]](#)
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [\[Link\]](#)
- 701911-46-8 **1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**. ChemSigma. [\[Link\]](#)
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry, 82(15), 8199-8206. [\[Link\]](#)
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015).
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ethyl 3,5-dimethyl-1H-pyrazole-4-carboxyl
- Table 2 . ^1H NMR chemical shifts of compounds 11, 12: δ H [ppm].
- **1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde**. PubChem. [\[Link\]](#)
- 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-phenyl-. SIELC Technologies. [\[Link\]](#)
- The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals.
- Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [\[Link\]](#)
- **1-ethyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde**. PubChemLite. [\[Link\]](#)
- Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. d-nb.info [d-nb.info]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. preprints.org [preprints.org]
- 10. 701911-46-8|1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [1H NMR spectrum of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588010#1h-nmr-spectrum-of-1-ethyl-3-5-dimethyl-1h-pyrazole-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com